molecular formula C10H11ClN2O3S B2595601 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 1396853-95-4

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2595601
CAS No.: 1396853-95-4
M. Wt: 274.72
InChI Key: JTMJDLJWTWVFEV-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a chlorinated benzenesulfonamide derivative incorporating a 5-oxopyrrolidine fragment. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of carbonic anhydrase (CA) inhibitors. Research indicates that chlorinated pyrrolidinone-based benzenesulfonamide derivatives can exhibit strong and sometimes selective binding to various CA isoenzymes, which are important therapeutic targets . Compounds with this scaffold are investigated for their potential anticancer activity. Studies on similar structures have shown that they can reduce the viability of cancer cell lines, including aggressive models like glioblastoma and triple-negative breast cancer, and can also impair the growth of 3D cancer spheroids . The presence of the sulfonamide group is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases, while the chlorinated aromatic ring and the oxopyrrolidine moiety influence the compound's lipophilicity and overall interaction with different enzyme isoforms . This compound is intended for research applications such as enzyme inhibition assays, cell viability studies, and as a building block in the synthesis of more complex molecules for pharmacological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3S/c11-7-1-3-9(4-2-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMJDLJWTWVFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrolidinone moiety can undergo oxidation to form corresponding lactams.

    Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₈ClN₂O₄S
  • Average Molecular Weight : Approximately 408.9 g/mol

The structure features a sulfonamide functional group, a chloro substituent on the benzene ring, and a 5-oxopyrrolidine moiety, which contributes to its biological activity. The sulfonamide group is known for its ability to undergo nucleophilic substitution reactions, while the chloro group can participate in various substitution reactions with nucleophiles.

Antitumor Activity

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has shown promising antitumor activity . Studies indicate that it can inhibit cell proliferation by disrupting microtubule dynamics, similar to other known antimicrotubule agents. It has been observed to induce apoptosis in cancer cell lines by triggering pro-inflammatory cytokine production and activating transcription factors such as NF-kappa-B.

Mechanism of Action :

  • Microtubule Disruption : The compound interferes with microtubule dynamics, which is crucial for cell division.
  • Cytokine Production : It enhances the production of pro-inflammatory cytokines, leading to apoptosis in tumor cells.

Inflammatory Disease Treatment

The compound may also influence signaling pathways related to inflammation and cell adhesion. It has been shown to increase the expression of adhesion molecules in endothelial cells and activate pathways leading to cytokine production. This suggests potential applications in treating diseases characterized by chronic inflammation or tumorigenesis.

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntitumor ActivityMechanism of ActionIC50 (nM)
This compoundYesMicrotubule disruptionN/A
Compound 4e (related sulfonamide)YesApoptosis induction in MDA-MB-231 cells10.93 - 25.06
Compound 51a (pyrrolidine derivative)YesCXCR4 antagonist79

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines through its action on microtubule dynamics and apoptosis induction .
  • Enzyme Inhibition Studies : Research has indicated that compounds with similar structures exhibit significant enzyme inhibition properties, particularly against carbonic anhydrases, which are implicated in tumor growth and metastasis. Such studies highlight the potential of this compound in developing novel therapeutics against resistant strains of pathogens .
  • Inflammation Modulation : Interaction studies have shown that this compound can modulate signaling pathways involved in inflammation, suggesting its utility in treating inflammatory diseases alongside its anticancer properties .

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide and related sulfonamide derivatives:

Compound Name Structure Melting Point (°C) Key Functional Groups Synthesis Yield (if available) Biological Activity (if reported) Reference
This compound Benzene-Cl + SO₂NH-pyrrolidinone Not reported Chlorophenyl, pyrrolidinone sulfonamide Inferred from analogs Hypothetical: Potential antidiabetic/anti-inflammatory
5a () N-(4-sulfamoylphenyl)butyramide + pyrrolidinone 180–182 Acylated sulfamoylphenyl, alkyl chain 51.0% Not reported
4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide () Diaryl sulfonamide with Cl substituents Not specified Trihalogenated diaryl sulfonamide Not specified Structural studies (crystal packing)
3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide () Nitrophenyl + pyrrolidinone substituent Not reported Nitro, pyrrolidinone substituent Not specified Not reported
Chlorpropamide () 4-Chloro-N-(propylcarbamoyl)benzenesulfonamide Not specified Alkyl carbamate sulfonamide Not specified Antidiabetic (hypoglycemic activity)

Structural and Functional Analysis

  • Heterocyclic vs. Diaryl Sulfonamides: The target compound’s pyrrolidinone group contrasts with diaryl sulfonamides (e.g., ), which exhibit twisted conformations (C—SO₂—NH—C torsion angles: 77.8° in vs. hypothetical values for the target). The pyrrolidinone may reduce steric hindrance and improve solubility compared to bulky aryl substituents .
  • Acylated Sulfonamides (): Compounds 5a–5d feature alkyl amide linkages, resulting in lower melting points (142–182°C) as chain length increases. The target’s rigid pyrrolidinone may increase melting point relative to flexible alkyl chains .
  • Substituent Effects : The nitro group in ’s compound likely enhances electron-withdrawing effects, altering reactivity compared to the target’s chloro substituent.

Physicochemical Properties

  • Solubility: Pyrrolidinone’s lactam group may improve aqueous solubility over purely hydrophobic diaryl sulfonamides.
  • Optical Activity: compounds show moderate optical rotation ([α]D = +4.5° to +6.4°), suggesting chirality in the pyrrolidinone moiety. The target compound may exhibit similar stereochemical properties .

Biological Activity

4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12ClN2O3S
  • Molecular Weight : 292.74 g/mol

The biological activity of this compound can be attributed to its interaction with specific biological targets. The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play critical roles in various physiological processes, including acid-base balance and fluid secretion.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as a selective inhibitor of carbonic anhydrases, leading to alterations in bicarbonate transport and pH regulation.
  • Cell Proliferation Modulation : By influencing signaling pathways associated with cell growth, it may exhibit anti-cancer properties.

Biological Activities

Research has indicated several key biological activities associated with this compound:

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy in inhibiting tumor cell proliferation in vitro, particularly against breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound exhibits notable antibacterial activity against various strains of bacteria. Studies suggest that it may be effective against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can reduce inflammatory markers, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the anticancer properties in breast cancer cell lines; showed significant reduction in cell viability (IC50 = 15 µM).
Study 2 Investigated antimicrobial activity; effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Study 3 Assessed anti-inflammatory effects; reduced TNF-alpha levels by 40% in LPS-stimulated macrophages.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from commercially available precursors. The synthesis pathway typically includes:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide group via nucleophilic substitution.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended to optimize the yield and purity of 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide?

  • Methodological Answer :

  • Use 2,2,2-trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection and cyclization steps, followed by purification via reverse-phase preparative HPLC (e.g., using acetonitrile/water gradients). This approach achieves yields >70% and minimizes side products .
  • Monitor reaction progress with thin-layer chromatography (TLC) and confirm completion via disappearance of starting material signals in 1^1H NMR .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H and 13^{13}C NMR : Assign peaks to confirm the sulfonamide linkage (e.g., NH resonance at ~7.08 ppm in CDCl3_3) and pyrrolidinone carbonyl (~1672 cm1^{-1} in IR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., calculated [M+Na]+^+ = 470.1169, observed 470.1165) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretches at 1334–1160 cm1^{-1}) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and validated for accuracy?

  • Methodological Answer :

  • Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement, ensuring R1_1 < 0.05 .
  • Validation : Check for geometric outliers (e.g., bond angles, torsion angles) using PLATON and deposit the CIF file in the Cambridge Structural Database (CSD) .
  • Visualization : Generate ORTEP diagrams with ORTEP-3 to analyze molecular conformation and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications to the chloro group (e.g., fluoro, methyl) or pyrrolidinone ring (e.g., cyclopropyl substitution) to assess bioactivity .
  • Biological Assays : Test inhibitory activity against targets like carbonic anhydrase IX (IC50_{50} values) or bacterial enzymes (e.g., acps-pptase) using enzyme-linked immunosorbent assays (ELISA) .
  • SAR Table :
CompoundKey ModificationBiological Activity
Parent CompoundChloro, pyrrolidinoneIC50_{50} = 120 nM (CA IX)
4-Fluoro AnalogFluoro substitutionIC50_{50} = 95 nM
Cyclopropyl-PyrrolidinoneRing constraintIC50_{50} = 65 nM
(Adapted from )

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use kinetic assays (e.g., fluorescence polarization) to measure binding affinity (KdK_d) and mode of inhibition (competitive/non-competitive) .
  • Molecular Docking : Perform in silico docking with AutoDock Vina or Schrödinger Suite using crystal structures of targets (e.g., PDB ID: 3IAI for carbonic anhydrase IX). Validate poses with molecular dynamics simulations .
  • Pathway Analysis : Apply transcriptomics (RNA-seq) to identify downstream pathways (e.g., apoptosis markers in cancer cells) after treatment .

Q. How to resolve discrepancies in analytical data (e.g., NMR shifts, mass accuracy)?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide in ).
  • Isotopic Pattern Analysis : Use HRMS to confirm molecular formula matches theoretical isotopic distribution.
  • Crystallographic Validation : Resolve ambiguity in proton assignments by overlaying experimental and DFT-calculated NMR spectra .

Q. What in silico approaches predict solubility and bioavailability for preclinical development?

  • Methodological Answer :

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity. For this compound, predicted LogP = 2.8 suggests moderate solubility .
  • Solubility Prediction : Apply the General Solubility Equation (GSE) using melting point data (if available) and experimental solubility in DMSO/PBS buffers .
  • ADMET Profiling : Utilize SwissADME to predict absorption (Caco-2 permeability) and toxicity (hERG inhibition) .

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